molecular formula C7H8N2O2 B3420453 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid CAS No. 1899946-14-5

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

Cat. No. B3420453
M. Wt: 152.15 g/mol
InChI Key: FLMCGVRZSZMFDQ-NSCUHMNNSA-N
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Description

“3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is a unique chemical compound with the empirical formula C7H8N2O2 and a molecular weight of 152.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid” is represented by the SMILES string CN1N=CC=C1/C=C/C(O)=O . This indicates that the compound contains a pyrazole ring attached to an acrylic acid moiety.

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Acrylic Acid Derivatives Synthesis : A study by Kaushik, Verma, and Madaan (2011) described the synthesis of a novel acrylic acid derivative, contributing to the understanding of the chemical properties and potential applications of compounds related to 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (Kaushik, Verma, & Madaan, 2011).

  • Pyrazole-1H-4-yl-acrylic Acids Preparation : Deepa et al. (2012) demonstrated the preparation of pyrazole-1H-4-yl-acrylic acids from pyrazole-1H-4-carbaldehydes, highlighting the versatile synthesis methods of pyrazole-acrylic acid compounds (Deepa, Babu, Parameshwar, & Reddy, 2012).

Polymer Modification

  • Radiation-Induced Hydrogel Modification : Aly and El-Mohdy (2015) explored the modification of polyvinyl alcohol/acrylic acid hydrogels using various amine compounds, including pyrazole derivatives. This research opens avenues for medical applications of such modified hydrogels (Aly & El-Mohdy, 2015).

Liquid Crystalline Properties

  • Schiff Base-Cinnamate Linkages Involving Pyrazolone : Thaker et al. (2013) synthesized mesogenic series containing 1,3,5-trisubstituted pyrazolone derivatives, revealing the liquid crystalline properties of these compounds. This study enhances our understanding of the materials science aspects of pyrazole-acrylic acid related compounds (Thaker, Solanki, Patel, & Patel, 2013).

Catalytic and Biological Applications

  • Catalytic Asymmetric Arylation : Gopula et al. (2015) investigated the asymmetric conjugate addition of arylboronic acids to β-pyrazol-1-yl acrylates, demonstrating the potential of pyrazole-acrylic acid compounds in catalysis and synthesis of biologically active molecules (Gopula, Tsai, Kuo, Wu, Henschke, & Wu, 2015).

  • Antimicrobial Activity of Pyrazole Derivatives : Farag et al. (2008) synthesized N-phenylpyrazole derivatives with potent antimicrobial activity, indicating the potential biomedical applications of pyrazole-acrylic acid derivatives (Farag, Mayhoub, Barakat, & Bayomi, 2008).

Safety And Hazards

The safety data sheet for a similar compound, Methyl-1H-pyrazol-5-yl)methylamine, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in well-ventilated areas .

properties

IUPAC Name

(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLMCGVRZSZMFDQ-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC=N1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

CAS RN

1899946-14-5
Record name (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PS Nosik, SV Ryabukhin, OS Artamonov… - Monatshefte für Chemie …, 2016 - Springer
Synthesis of trans-disubstituted pyrazolylcyclopropane building blocks | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search SpringerLink Search …
Number of citations: 7 link.springer.com
S Trofymchuk, M Bugera, AA Klipkov… - The Journal of …, 2021 - ACS Publications
A general approach to fluorinated (hetero)aromatic derivatives is elaborated. The key reaction is a deoxofluorination of substituted acetophenones with sulfur tetrafluoride (SF 4 ). In …
Number of citations: 11 pubs.acs.org

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